4-Methoxy-2-phenylpyrimidine
Overview
Description
4-Methoxy-2-phenylpyrimidine is an aromatic heterocyclic compound with the molecular formula C₁₁H₁₀N₂O. It is a derivative of pyrimidine, characterized by the presence of a methoxy group at the fourth position and a phenyl group at the second position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-phenylpyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-phenylpyrimidine with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy group at the fourth position. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted by other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 4-Formyl-2-phenylpyrimidine.
Reduction: 4-Methoxy-2-phenyl-1,2-dihydropyrimidine.
Substitution: 4-Halo-2-phenylpyrimidine or 4-Amino-2-phenylpyrimidine.
Scientific Research Applications
4-Methoxy-2-phenylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of materials with specific electronic properties
Mechanism of Action
The mechanism of action of 4-Methoxy-2-phenylpyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites. The methoxy and phenyl groups contribute to its binding affinity and specificity. The pathways involved can include inhibition of inflammatory mediators or disruption of cellular signaling pathways .
Comparison with Similar Compounds
2-Phenylpyrimidine: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
4-Methoxy-2-methylpyrimidine: Contains a methyl group instead of a phenyl group, affecting its steric and electronic properties.
4-Methoxy-6-phenylpyrimidine: The position of the phenyl group is different, leading to variations in its chemical behavior.
Uniqueness: 4-Methoxy-2-phenylpyrimidine is unique due to the specific positioning of the methoxy and phenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-methoxy-2-phenylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-10-7-8-12-11(13-10)9-5-3-2-4-6-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWDRRVMYUWAEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355808 | |
Record name | 4-methoxy-2-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33630-20-5 | |
Record name | 4-methoxy-2-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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